![molecular formula C14H22BNO2 B13627897 (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an ethanamine moiety. The presence of the boron atom in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group. One common method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester. This intermediate is then subjected to a coupling reaction with (S)-1-bromo-1-phenylethane under Suzuki-Miyaura cross-coupling conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines or reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique boron-containing structure.
作用機序
The mechanism of action of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy alpha particles, leading to the selective destruction of cancer cells. The boron atom plays a crucial role in this process by serving as the target for neutron capture.
類似化合物との比較
Similar Compounds
(1S)-1-[4-(dioxaborolan-2-yl)phenyl]ethan-1-amine: Lacks the tetramethyl groups on the dioxaborolane ring.
(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine: Contains an additional methylene group in the ethanamine moiety.
Uniqueness
The presence of the tetramethyl groups on the dioxaborolane ring in (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine enhances its stability and reactivity compared to similar compounds. This unique structural feature makes it particularly valuable in applications requiring robust and efficient boron-containing reagents.
特性
分子式 |
C14H22BNO2 |
|---|---|
分子量 |
247.14 g/mol |
IUPAC名 |
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3/t10-/m0/s1 |
InChIキー |
WOWCIGGGXSUZIG-JTQLQIEISA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


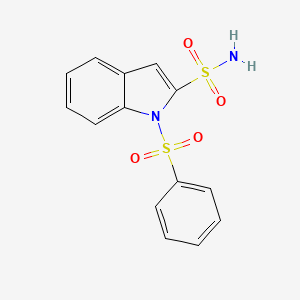
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)



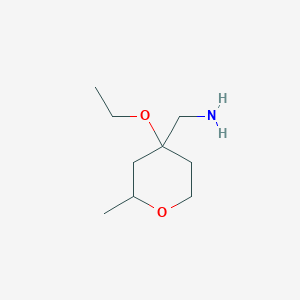
![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
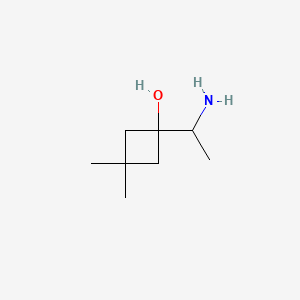
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

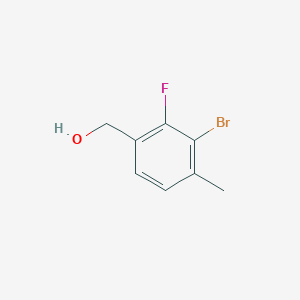
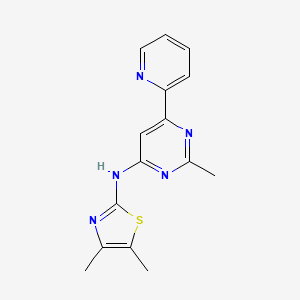
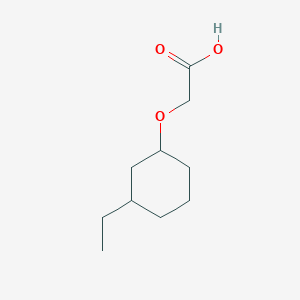
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
